molecular formula C13H21BrO3Si B8183421 (2-((5-Bromo-2-methoxyphenoxy)methoxy)ethyl)trimethylsilane

(2-((5-Bromo-2-methoxyphenoxy)methoxy)ethyl)trimethylsilane

Cat. No.: B8183421
M. Wt: 333.29 g/mol
InChI Key: OLOPZPFOSZNANM-UHFFFAOYSA-N
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Description

(2-((5-Bromo-2-methoxyphenoxy)methoxy)ethyl)trimethylsilane is an organic compound that features a brominated aromatic ring, a methoxy group, and a trimethylsilane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-((5-Bromo-2-methoxyphenoxy)methoxy)ethyl)trimethylsilane typically involves multiple steps. One common method starts with the bromination of 2-methoxyphenol to produce 5-bromo-2-methoxyphenol. This intermediate is then reacted with (2-bromoethoxy)trimethylsilane under specific conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

(2-((5-Bromo-2-methoxyphenoxy)methoxy)ethyl)trimethylsilane can undergo several types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and Reduction: The aromatic ring and methoxy group can participate in oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives depending on the nucleophile introduced.

Scientific Research Applications

(2-((5-Bromo-2-methoxyphenoxy)methoxy)ethyl)trimethylsilane has several scientific research applications:

Mechanism of Action

The mechanism of action of (2-((5-Bromo-2-methoxyphenoxy)methoxy)ethyl)trimethylsilane involves its interaction with various molecular targets. The bromine atom and methoxy group can participate in electrophilic and nucleophilic reactions, respectively. The trimethylsilane group can influence the compound’s reactivity and stability by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of the trimethylsilane group, which imparts distinct chemical properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[(5-bromo-2-methoxyphenoxy)methoxy]ethyl-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21BrO3Si/c1-15-12-6-5-11(14)9-13(12)17-10-16-7-8-18(2,3)4/h5-6,9H,7-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLOPZPFOSZNANM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Br)OCOCC[Si](C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21BrO3Si
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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